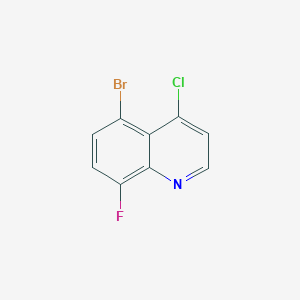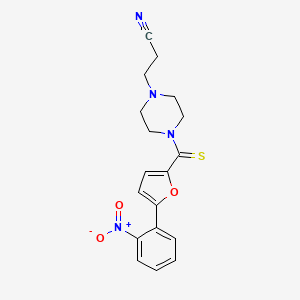
3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a chemical compound with the molecular formula C18H18N4O3S . This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring that is substituted at the 2-position with an anilide . The molecular weight of this compound is 370.43 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.43 . Additional physical and chemical properties such as melting point, boiling point, and density are not explicitly detailed in the available resources .Applications De Recherche Scientifique
Structural and Computational Analysis
Research has delved into the structural and computational analysis of compounds structurally related to 3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile. Studies have used methods like semiempirical molecular orbital theory and density functional theory to examine derivatives of similar compounds, helping in understanding their molecular structures and reactivity. This is crucial for comprehending how such compounds interact at the molecular level, which is fundamental in drug design and other scientific applications (Al-Masoudi, Salih, & Al-Soud, 2011).
Synthesis and Chemical Behavior
Researchers have also been focusing on the synthesis of new derivatives and understanding their chemical behavior. Efforts have been made to synthesize and evaluate the biological properties of related compounds, indicating a strong interest in these molecules for potential therapeutic applications. For example, certain derivatives have shown promising antidepressant activities, highlighting the potential of these compounds in medicinal chemistry (Pérez-Silanes et al., 2001). Moreover, synthesis methods have been developed for other analogues, showcasing the adaptability and potential applications of these compounds in various scientific fields (Kumar et al., 2017).
Biological Activities and Applications
A considerable amount of research has been directed towards understanding the biological activities and potential therapeutic applications of compounds similar to this compound. For instance, studies have shown that certain analogues possess anti-TMV (Tobacco mosaic virus) and antimicrobial activities, indicating their potential in plant protection and antimicrobial therapy (Reddy et al., 2013). Furthermore, research into the synthesis of new potent analogues of anti-tuberculosis agents has revealed improved bioavailability and anti-tuberculosis activity, underscoring the relevance of these compounds in addressing global health challenges (Tangallapally et al., 2006).
Propriétés
IUPAC Name |
3-[4-[5-(2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c19-8-3-9-20-10-12-21(13-11-20)18(26)17-7-6-16(25-17)14-4-1-2-5-15(14)22(23)24/h1-2,4-7H,3,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPESGLZJQQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)

![N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2637456.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
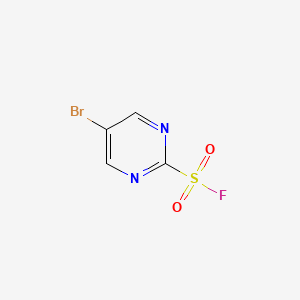

![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
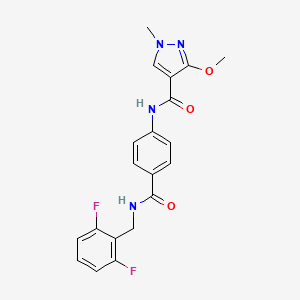
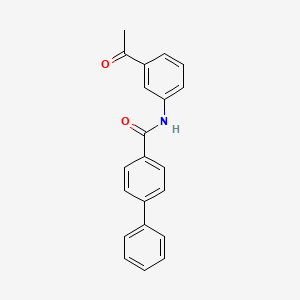
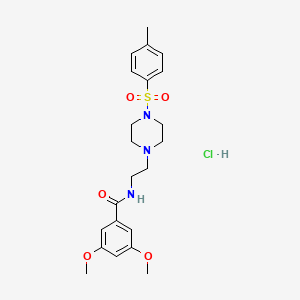
![(Z)-methyl 4-((6-methoxy-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2637474.png)
